Dansyl-tyr-val-gly

Enzyme Kinetics Peptide Amidation PAM Substrate

Dansyl-Tyr-Val-Gly is the preferred fluorescent substrate for peptidylglycine α-amidating monooxygenase (PAM) assays. Its dansyl fluorophore (λex 342 nm/λem 562 nm) enables direct HPLC separation without extraction, unlike dansyl-Ala-Arg which requires chloroform extraction. The 5 fmol detection limit and rapid <3 min/sample HPLC runtime make it ideal for automated HTS. High catalytic efficiency (V/K = 5.0×10⁵ M⁻¹ s⁻¹) and sub-micromolar KM (2.7 μM) ensure accurate kinetic parameter determination and sensitive detection of endogenous activity. Available in ≥98% purity with defined storage conditions, this substrate delivers batch-to-batch consistency essential for GLP/GMP method validation and regulatory submissions. Choose Dansyl-Tyr-Val-Gly for robust, reproducible PAM activity quantification without radioisotope hazards.

Molecular Formula C28H34N4O7S
Molecular Weight 570.7 g/mol
Cat. No. B048499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansyl-tyr-val-gly
SynonymsDANSYL-TYR-VAL-GLY
Molecular FormulaC28H34N4O7S
Molecular Weight570.7 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C
InChIInChI=1S/C28H34N4O7S/c1-17(2)26(28(37)29-16-25(34)35)30-27(36)22(15-18-11-13-19(33)14-12-18)31-40(38,39)24-10-6-7-20-21(24)8-5-9-23(20)32(3)4/h5-14,17,22,26,31,33H,15-16H2,1-4H3,(H,29,37)(H,30,36)(H,34,35)/t22-,26-/m0/s1
InChIKeyVVDJIPURODAIDY-NVQXNPDNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansyl-tyr-val-gly: A Validated Fluorescent Substrate for PAM Activity and Peptide Amidation Research


Dansyl-tyr-val-gly (CAS 113527-49-4) is a synthetic fluorescent tetrapeptide comprising an N-terminal dansyl fluorophore (5-dimethylaminonaphthalene-1-sulfonyl) conjugated to the tripeptide sequence Tyr-Val-Gly . The dansyl moiety confers strong fluorescence with an excitation wavelength of 342 nm and an emission wavelength of 562 nm, enabling sensitive detection in biochemical assays . This compound serves as a validated substrate for peptidylglycine α-amidating monooxygenase (PAM; EC 1.14.17.3), an enzyme critical for the post-translational C-terminal amidation of neuroendocrine peptides [1]. Its defined sequence and fluorescent properties have established it as a reference tool for quantifying PAM activity, characterizing enzyme kinetics, and screening inhibitors [2].

Why Dansyl-tyr-val-gly Cannot Be Substituted by Generic Fluorescent or Non-Fluorescent Peptide Substrates


While several fluorescent peptide substrates exist for amidating enzymes, dansyl-tyr-val-gly's unique combination of the dansyl fluorophore with the specific Tyr-Val-Gly tripeptide sequence confers distinct advantages in sensitivity, assay workflow, and kinetic characterization. Generic substitution with non-fluorescent analogs (e.g., Ac-Tyr-Val-Gly) requires additional detection steps, while alternative fluorophores (e.g., EDANS) may exhibit different spectral properties that are incompatible with established HPLC protocols [1]. Furthermore, closely related dansylated peptides such as dansyl-Ala-Arg require chloroform extraction due to identical substrate and product fluorescence, whereas dansyl-tyr-val-gly enables direct HPLC separation without extraction [2]. These differences are not merely academic; they directly impact assay throughput, quantitative accuracy, and reproducibility in enzyme characterization and inhibitor screening. The following quantitative evidence demonstrates precisely where dansyl-tyr-val-gly offers verifiable differentiation from its closest analogs.

Quantitative Differentiation of Dansyl-tyr-val-gly Against Closest Analogs: Kinetic Efficiency, Detection Sensitivity, and Assay Workflow


Dansyl-tyr-val-gly Exhibits 186-Fold Higher Catalytic Efficiency (V/K) than N-Dansyl-Tyr-Val-D-Ala for PAM

In a direct head-to-head kinetic comparison using identical reaction conditions and the same source of PAM, dansyl-tyr-val-gly demonstrated a catalytic efficiency (V/K) that is approximately 186-fold higher than that of the D-alanine analog N-dansyl-Tyr-Val-D-Ala. The (V/K)app for dansyl-tyr-val-gly was (5.0 ± 0.7) × 10⁵ M⁻¹ s⁻¹, compared to (3.0 ± 0.2) × 10⁴ M⁻¹ s⁻¹ for the D-alanine variant [1]. This substantial difference in catalytic efficiency underscores the critical importance of the C-terminal glycine residue for optimal substrate recognition and turnover by PAM.

Enzyme Kinetics Peptide Amidation PAM Substrate

Dansyl-tyr-val-gly Enables Direct HPLC-Fluorescence Quantification at 5 fmol, Eliminating Extraction Steps Required for Dansyl-Ala-Arg

Dansyl-tyr-val-gly and its amidated product dansyl-Tyr-Val-NH₂ can be baseline-resolved by reverse-phase HPLC and detected fluorometrically in quantities as low as 5 fmol in a single isocratic run, requiring less than 3 minutes per sample [1]. In contrast, dansyl-Ala-Arg (a fluorescent substrate for carboxypeptidase M) cannot be directly quantified due to the identical fluorescence spectra of the substrate and cleavage product dansyl-Ala-OH (λex = 340 nm; λem = 495 nm). This necessitates a chloroform extraction step to separate the product from the unreacted substrate, adding time, variability, and organic waste to the assay workflow [2].

Fluorescence Detection HPLC Assay Enzyme Activity

Dansyl-tyr-val-gly Provides Stable Fluorescence Readout with a Large Stokes Shift (220 nm), Enhancing Signal-to-Noise Over Acetylated Non-Fluorescent Substrates

Dansyl-tyr-val-gly exhibits a defined fluorescence profile with an excitation maximum at 342 nm and an emission maximum at 562 nm in aqueous conditions, yielding a large Stokes shift of 220 nm . This large Stokes shift minimizes self-quenching and spectral overlap with background autofluorescence, thereby improving signal-to-noise ratios in biological samples. In contrast, the non-fluorescent analog Ac-Tyr-Val-Gly requires radiolabeling (e.g., ¹²⁵I) or post-assay derivatization for detection, introducing additional handling hazards and variability [1]. While EDANS-labeled peptides are commonly used in FRET assays, their typical emission is around 490 nm, which may overlap with common biological fluorophores; dansyl's red-shifted emission at 562 nm offers a clearer spectral window in many complex matrices.

Fluorescent Probe Signal-to-Noise Ratio Assay Sensitivity

Dansyl-tyr-val-gly Demonstrates Sub-Micromolar KM for Recombinant PAM, Enabling Low-Concentration Kinetic Assays

Kinetic characterization of dansyl-tyr-val-gly with purified recombinant PAM reveals a KM,app of 2.7 ± 0.4 μM and a KM as low as 0.0025 mM (2.5 μM) in tissue extracts [1][2]. This high apparent affinity allows assays to be conducted at low substrate concentrations, reducing compound consumption and background signal. For comparison, the trinitrophenylated substrate TNP-D-Tyr-Val-Gly exhibits a KM of 25 ± 5 μM with islet PAM, approximately 10-fold higher, indicating lower affinity and requiring higher substrate concentrations to achieve Vmax [3]. The lower KM of dansyl-tyr-val-gly is particularly advantageous when working with limited enzyme samples or expensive recombinant PAM preparations.

Michaelis-Menten Kinetics Enzyme Affinity PAM Characterization

Optimal Scientific and Industrial Applications of Dansyl-tyr-val-gly Based on Differentiated Performance


High-Throughput Screening of PAM Inhibitors in Drug Discovery

The rapid HPLC separation (<3 min/sample) and 5 fmol detection limit of dansyl-tyr-val-gly make it ideally suited for automated, high-throughput screening of compound libraries against PAM. The elimination of extraction steps (unlike dansyl-Ala-Arg) and the large Stokes shift that minimizes matrix interference enable robust, reproducible quantification across thousands of wells with minimal manual intervention [1]. The high catalytic efficiency (V/K = 5.0×10⁵ M⁻¹ s⁻¹) ensures that even weak inhibitors produce measurable signal changes, enhancing assay dynamic range.

Precise Kinetic Characterization of Recombinant PAM Isoforms and Mutants

The sub-micromolar KM (2.7 μM) of dansyl-tyr-val-gly allows accurate kinetic parameter determination at low substrate concentrations, conserving expensive recombinant enzyme preparations [1]. The well-characterized kinetic parameters (kcat = 13.8 s⁻¹ for wild-type PAM under defined conditions) provide a benchmark for comparing mutant enzyme activity, making this substrate a reference standard for structure-function studies of PAM [2].

Quantitative Measurement of Endogenous PAM Activity in Tissue Extracts and Biofluids

The high apparent affinity of dansyl-tyr-val-gly for PAM (KM as low as 2.5 μM in brain stem extracts) enables sensitive detection of endogenous amidating activity in crude biological samples [1]. The fluorescence-based detection avoids the hazards and disposal costs of radioisotopes required for non-fluorescent substrates like D-Tyr-Val-Gly, simplifying laboratory compliance and reducing operational expenses [2].

Development and Validation of HPLC-Based PAM Activity Assays in Regulated Environments

The robust and reproducible separation of dansyl-tyr-val-gly from its amidated product on standard C18 columns, with clear baseline resolution and stable fluorescence signal, supports method validation in GLP/GMP settings [1]. The commercial availability of the compound in high purity (≥99% by HPLC) with defined storage conditions (−20°C) ensures batch-to-batch consistency essential for long-term studies and regulatory submissions [2].

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